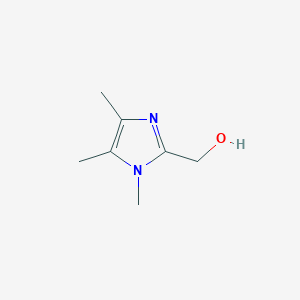
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
The compound (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, which is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the preparation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine in methanol has been reported . This method also allows for the conversion to trans-isomers, demonstrating the versatility in synthesizing different isomeric forms of imidazole derivatives. Another approach involves the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, which was designed as a selective COX-2 inhibitor, indicating the potential for creating targeted therapeutic agents .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For example, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, with the methanol group nearly perpendicular to this plane . Such structural details are crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions, making them valuable synthetic intermediates. The (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showcasing their utility as masked forms of carbonyl groups . This transformation is an example of the functional group interconversion that imidazole derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of a methanol group can lead to the formation of hydrogen bonds, as seen in the crystal packing of some imidazole derivatives . These hydrogen bonds can stabilize the molecular structure and affect the solubility and boiling points of these compounds. Additionally, the presence of substituents like methyl groups can impact the compound's hydrophobicity and electronic properties, which are important for their reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Derivatives : One research focuses on the synthesis of related compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which can be used as precursors in the synthesis of biomimetic chelating ligands. This process demonstrates the potential of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol derivatives in complex synthesis pathways (Gaynor, McIntyre & Creutz, 2023).
Crystallography and Structural Analysis
- Crystal Structure Determination : Another study detailed the precise characterization of a related compound, 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, showing its ordered structure stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Chemical Reactions and Properties
- Nucleophilicity and Reaction with Electrophiles : Research on 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones, similar to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, revealed their reaction with electrophiles like dimethyl acetylenedicarboxylate and phenylisocyanate. This showcases the compound's versatile reactivity and potential in organic synthesis (Mlostoń, Gendek, Linden & Heimgartner, 2008).
Anticorrosive Properties
- Corrosion Inhibition : A study investigated the application of imidazole derivatives, including those structurally related to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, as corrosion inhibitors for carbon steel in acidic mediums. This research demonstrates the compound's potential application in material sciences and engineering (Costa et al., 2021).
Fluorescence and Sensing Applications
- Fluorescence Properties : The synthesis and fluorescence properties of derivatives like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, related to the target compound, show promising applications in fluorescence and chemical sensing. This research suggests potential uses in analytical chemistry and sensor technology (Zheng, 2012).
Zukünftige Richtungen
The future directions for research on “(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol” and similar imidazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could have potential applications in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGOUROOMPQDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634930 | |
| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |
CAS RN |
185910-13-8 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185910-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)



![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)





